molecular formula C10H16F3NO4 B1279485 Boc-D,L-4,4,4-trifluorovaline CAS No. 409333-54-6

Boc-D,L-4,4,4-trifluorovaline

Cat. No.: B1279485
CAS No.: 409333-54-6
M. Wt: 271.23 g/mol
InChI Key: URADCGNNXPUQAP-UHFFFAOYSA-N
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Description

Boc-D,L-4,4,4-trifluorovaline, also known as N-(tert-butoxycarbonyl)-4,4,4-trifluorovaline, is a derivative of the amino acid valine. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D,L-4,4,4-trifluorovaline can be synthesized through a multi-step process The synthesis typically begins with the protection of the amino group of valine using tert-butoxycarbonyl (Boc) anhydrideThis can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-D,L-4,4,4-trifluorovaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonate.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Scientific Research Applications

Boc-D,L-4,4,4-trifluorovaline has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-D,L-4,4,4-trifluorovaline primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide .

Comparison with Similar Compounds

Similar Compounds

  • Boc-D,L-4,4,4-trifluoro-3-methylbutanoic acid
  • Boc-D,L-4,4,4-trifluoro-3-methyl-2-aminobutanoic acid

Uniqueness

Boc-D,L-4,4,4-trifluorovaline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules .

Properties

IUPAC Name

4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADCGNNXPUQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459542
Record name Boc-D,L-4,4,4-trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409333-54-6
Record name Boc-D,L-4,4,4-trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D,L-4,4,4-trifluorovaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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